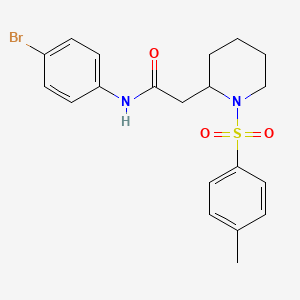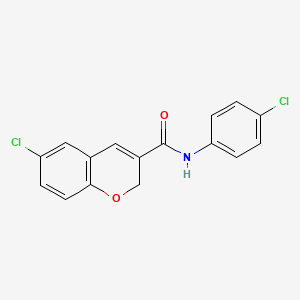
Tert-butyl 4-(2-aminophenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-aminophenyl)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of organic compounds and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-aminophenyl)butanoate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 4-(2-aminophenyl)butanoate has been shown to exhibit significant biochemical and physiological effects. It has been shown to exhibit potent anticancer activity against certain types of cancer cells, including breast cancer and colon cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl 4-(2-aminophenyl)butanoate in lab experiments is its unique structural properties. It is a versatile building block that can be used in the synthesis of a wide range of complex organic molecules. Additionally, it has been shown to exhibit potent biological activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the main limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of tert-butyl 4-(2-aminophenyl)butanoate. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, more research is needed to investigate the potential applications of tert-butyl 4-(2-aminophenyl)butanoate in other fields, such as materials science and catalysis.
Métodos De Síntesis
Tert-butyl 4-(2-aminophenyl)butanoate is synthesized through a multi-step process that involves the reaction of tert-butyl acetoacetate with 2-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to form tert-butyl 4-(2-aminophenyl)butanoate. This synthesis method has been studied extensively and has been optimized for maximum yield and purity.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-aminophenyl)butanoate has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the synthesis of organic compounds. It is commonly used as a building block in the synthesis of complex organic molecules due to its unique structural properties. Additionally, tert-butyl 4-(2-aminophenyl)butanoate has been studied for its potential applications in drug discovery and development. It has been shown to exhibit significant biological activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminophenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPAJUCUVWKJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminophenyl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)


![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)
![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)
![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)


![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)
![Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2409399.png)

